molecular formula C17H34N4O10  H2SO4 B001006 Ribostamycin CAS No. 53797-35-6

Ribostamycin

Numéro de catalogue B001006
Numéro CAS: 53797-35-6
Poids moléculaire: 550.5 g/mol
Clé InChI: RTCDDYYZMGGHOE-YMSVYGIHSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The biosynthetic pathway of ribostamycin involves several key enzymatic steps starting from DOS glycosylation to generate paromamine, which is then converted to neamine through dehydrogenation and amination processes. Finally, ribosylation of neamine yields ribostamycin. This pathway highlights the complex enzymatic orchestration required to produce ribostamycin and its derivatives, demonstrating the potential for engineering biosynthetic pathways to generate novel antibiotics (Subba et al., 2005); (Kurumbang et al., 2011).

Applications De Recherche Scientifique

Summary of the Application

Ribostamycin has been studied for its antibiotic activity against a variety of Gram-positive and Gram-negative pathogens, particularly those causing gastrointestinal (GI) infections .

Methods of Application or Experimental Procedures

The in vitro antibacterial evaluation of Ribostamycin was conducted against a panel of bacterial strains linked to GI infections . The minimum inhibitory concentration (MIC) of Ribostamycin was determined against different Escherichia coli strains and a strain of Haemophilus influenzae .

Results or Outcomes

The MIC of Ribostamycin against three different Escherichia coli strains ranged from 0.9–7.2 μM, and against a strain of Haemophilus influenzae, it was 0.5 μM . The study also found that the MIC of Ribostamycin was considerably enhanced from 57.2 to 7.2 μM, an 8-fold improvement, when bacteria were treated with a combination of Ribostamycin and ethylenediaminetetraacetic acid (EDTA) .

2. Biosynthesis of Aminoglycosides

Summary of the Application

Ribostamycin is a 2-deoxystreptamine-containing aminoglycoside, and understanding its biosynthetic pathway can help generate more robust antibiotic agents or drugs with altered biological activities .

Methods of Application or Experimental Procedures

The study involved the use of recombinant proteins to reveal that BtrL catalyzes phosphoribosylation of neamine to form 5′′-phosphoribostamycin using 5-phosphoribosyl-1-pyrophosphate (PRPP) as a ribosyl donor, and BtrP dephosphorylates 5′′-phosphoribostamycin to generate Ribostamycin .

Results or Outcomes

The study provided insights into the biosynthetic pathway of Ribostamycin, which could be useful for the production of clinically important semi-synthetic antibiotics .

3. Treatment of HIV

Summary of the Application

Ribostamycin, along with other aminoglycosides with the DOS subunit, is an important broad-spectrum antibiotic with important use against human immunodeficiency virus (HIV) .

4. Resistance Against Aminoglycoside Antibiotics

Summary of the Application

Resistance against aminoglycoside antibiotics, such as Ribostamycin, is a growing concern. The resistant bacteria contain enzymes that modify the structure through phosphorylation, adenylation, and acetylation and prevent the antibiotic from being able to interact with the bacterial ribosomal RNAs .

5. Treatment of Tuberculosis

Summary of the Application

Ribostamycin, along with other aminoglycosides, is considered a critically important antimicrobial by the World Health Organization . It has been used in the treatment of tuberculosis, a serious infectious disease caused by Mycobacterium tuberculosis .

6. Inhibition of Protein Synthesis

Summary of the Application

Aminoglycosides, including Ribostamycin, work by binding to the bacterial 30S ribosomal subunit, inhibiting the translocation of the peptidyl-tRNA from the A-site to the P-site and also causing misreading of mRNA . This leaves the bacterium unable to synthesize proteins vital to its growth .

Safety And Hazards

Ribostamycin may damage fertility or the unborn child. It is harmful in contact with skin or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

The development of synthetic approaches to Ribostamycin and other aminoglycosides is an active area of research due to their importance as antibiotics . The performance of new methods like the nano-quantity analyte detector (NQAD) could be useful for the production of hybrid compounds to defend against bacterial resistance to aminoglycosides .

Propriétés

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N4O10.H2O4S/c18-2-6-10(24)12(26)8(21)16(28-6)30-14-5(20)1-4(19)9(23)15(14)31-17-13(27)11(25)7(3-22)29-17;1-5(2,3)4/h4-17,22-27H,1-3,18-21H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8-,9+,10-,11-,12-,13-,14-,15-,16-,17+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCDDYYZMGGHOE-YMSVYGIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N4O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ribostamycin sulfate

CAS RN

53797-35-6
Record name Ribostamycin sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53797-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ribostamycin sulfate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053797356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ribostamycin sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.421
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIBOSTAMYCIN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFN1QU7PEN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ribostamycin
Reactant of Route 2
Ribostamycin
Reactant of Route 3
Ribostamycin
Reactant of Route 4
Ribostamycin
Reactant of Route 5
Ribostamycin
Reactant of Route 6
Ribostamycin

Citations

For This Compound
2,960
Citations
H Baud, A Betencourt, M Peyre… - The Journal of …, 1977 - jstage.jst.go.jp
… fradiae was found which synthesizes ribostamycin instead of neomycin. After a reverse mutation new colonies were obtained producing neomycin again. Ribostamycin might thus be …
Number of citations: 29 www.jstage.jst.go.jp
K Kakinuma, Y Ogawa, T Sasaki, H Seto… - Journal of the …, 1981 - ACS Publications
… This communication deals with our studies on the biosynthesis of ribostamycin (1), one of … broth of Streptomyces ribosidiflcus, a ribostamycin producer, and each labeled antibiotic was …
Number of citations: 65 pubs.acs.org
V Kumar, WA Remers - The Journal of Organic Chemistry, 1981 - ACS Publications
JA H hydroxyl group was free for glycosidic linking with a suitable 1-ribosyl chloride. In order to obtain the appro-priately protected neamine derivative (6), we treated tetra-ZV-(…
Number of citations: 16 pubs.acs.org
NP Kurumbang, K Liou, JK Sohng - Applied biochemistry and …, 2011 - Springer
… gives ribostamycin. Here, we report the biosynthesis of 6′-deamino-6′-hydroxyribostamycin (a ribostamycin … was detected with ribostamycin in the isolates of ribostamycin cosmid …
Number of citations: 10 link.springer.com
V Kumar, WA Remers - The Journal of Organic Chemistry, 1978 - ACS Publications
… including kanamycin B, neomycin, ribostamycin, and the butirosins.… ribostamycin from neamine provided an example of 5-0-glycosidation.11 The regiospecific synthesis of ribostamycin …
Number of citations: 31 pubs.acs.org
TR Zachman‐Brockmeyer, JB Thoden… - Protein …, 2017 - Wiley Online Library
… , RbmB, involved in the biosynthesis of ribostamycin derived from Streptomyces ribosidificus.6 As shown in Scheme 1, ribostamycin, a broad spectrum aminoglycoside antibiotic, …
Number of citations: 9 onlinelibrary.wiley.com
H Fukami, S Ikeda, K Kitahara… - … and Biological Chemistry, 1977 - Taylor & Francis
… One of which was confirmed as a ribostamycin derivative. The others were designated as its 6-0-… Ribostamycin (I) produced by Streptomyces ribosidificus has a broad antimicrobial spec…
Number of citations: 8 www.tandfonline.com
F Kudo, T Kawashima, K Yokoyama… - The Journal of …, 2009 - nature.com
… ribostamycin by the use of four neomycin biosynthetic enzymes. So far, all nine enzymes for ribostamycin … NeoD were recently found to catalyze the glycosylation of ribostamycin using …
Number of citations: 10 www.nature.com
S Omoto, S INOUYE, M KOJIMA, T NIIDA - The Journal of Antibiotics, 1973 - jstage.jst.go.jp
1H-spectra which showedserious overlapping of signals, and a slight structural change brought about distinct 13Csignal shifts. For the spectral assignment, the 13Cresonance shifts …
Number of citations: 48 www.jstage.jst.go.jp
V Kumar, GS Jones Jr, I Blacksberg… - Journal of Medicinal …, 1980 - ACS Publications
2', 3'-Epimino analogues of neamine, ribostamycin, and kanamycin B possessing little or no intrinsic antimicrobial activity were designed to enhance the activity of kanamycin A against …
Number of citations: 19 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.